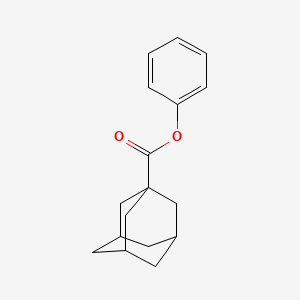

3-Adamantanecarboxylic acid, phenyl ester

Description

BenchChem offers high-quality 3-Adamantanecarboxylic acid, phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Adamantanecarboxylic acid, phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35856-79-2 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

phenyl adamantane-1-carboxylate |

InChI |

InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |

InChI Key |

NYEFYOIDZWYVAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 3-Adamantanecarboxylic acid, phenyl ester"

Executive Summary & Nomenclature Clarification

This technical guide details the synthesis, purification, and characterization of Phenyl adamantane-1-carboxylate (CAS: 35856-79-2).

Nomenclature Note: The user query "3-Adamantanecarboxylic acid, phenyl ester" refers to the standard 1-adamantanecarboxylic acid phenyl ester . In adamantane nomenclature, bridgehead positions 1, 3, 5, and 7 are equivalent. Monosubstitution is conventionally assigned to position 1. The "3-" prefix is a vestigial or database-specific index often found in older catalogs but chemically describes the same bridgehead isomer as the 1-derivative. This guide utilizes the IUPAC-preferred 1-adamantyl numbering to ensure reproducibility.

Compound Utility: This ester combines the lipophilic, bulky adamantane cage with a phenolic moiety. It serves as a critical intermediate in:

-

Prodrug Design: Increasing the metabolic stability and membrane permeability of phenolic drugs.

-

Kinetic Studies: Acting as a sterically hindered substrate for probing esterase specificity and C-H activation mechanisms.

-

Pharmacophore Development: Synthesis of 11

-HSD1 inhibitors and antiviral agents.

Synthetic Pathway & Mechanism

The most robust synthetic route involves the conversion of 1-adamantanecarboxylic acid to its acid chloride, followed by nucleophilic acyl substitution with phenol. Direct Fischer esterification is often inefficient due to the steric bulk of the adamantyl group and the lower nucleophilicity of phenol compared to aliphatic alcohols.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The base (Pyridine/Et

Caption: Two-step synthesis via acid chloride activation followed by base-promoted esterification.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Precursor: 1-Adamantanecarboxylic acid (99%)

-

Reagent: Thionyl chloride (SOCl

) or Oxalyl chloride -

Nucleophile: Phenol (Reagent grade)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Base: Pyridine or Triethylamine (Et

N) -

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP)

Step-by-Step Methodology

Step 1: Preparation of 1-Adamantanecarbonyl Chloride[1][2][3]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl

drying tube or N -

Addition: Dissolve 1-adamantanecarboxylic acid (1.80 g, 10 mmol) in dry DCM (10 mL). Add thionyl chloride (1.5 mL, ~20 mmol) dropwise at 0°C.

-

Reflux: Warm to room temperature, then heat to reflux (40°C) for 2–3 hours. Gas evolution (SO

, HCl) indicates reaction progress. -

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl

. The residue is a pale yellow oil or solid (1-adamantanecarbonyl chloride).[2] Note: Use immediately for the next step.

Step 2: Esterification

-

Solution A: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL).

-

Solution B: In a separate flask, dissolve phenol (0.94 g, 10 mmol) and pyridine (1.0 mL, 12 mmol) in anhydrous DCM (10 mL).

-

Coupling: Cool Solution B to 0°C in an ice bath. Add Solution A dropwise over 15 minutes under inert atmosphere (N

/Ar). -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash sequentially with: 1M HCl (2 x 30 mL) to remove pyridine; saturated NaHCO

(2 x 30 mL) to remove unreacted acid/phenol; and Brine (30 mL). -

Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 10:1).

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of phenyl adamantane-1-carboxylate.

Characterization & Data Analysis

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 256.34 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 96 – 98 °C | Consistent with lit.[4] [1, 2] |

| Yield | 70 – 80% | Typical isolated yield |

Spectroscopic Data

The structure is validated by the characteristic adamantane multiplets in the aliphatic region and the phenyl signals in the aromatic region.

1H NMR (400 MHz, CDCl

)

- 7.35 – 7.42 (m, 2H): Aromatic protons (meta).

- 7.18 – 7.25 (m, 1H): Aromatic proton (para).

- 7.05 – 7.10 (m, 2H): Aromatic protons (ortho) – shifted upfield relative to benzene due to ester oxygen.

- 2.06 – 2.09 (m, 3H): Adamantane CH (bridgehead).

-

2.01 – 2.05 (m, 6H): Adamantane CH

-

1.70 – 1.80 (m, 6H): Adamantane CH

13C NMR (100 MHz, CDCl

)

-

Carbonyl:

176.5 ppm (Ester C=O). -

Aromatic:

151.0 (ipso), 129.4, 125.6, 121.5 ppm. -

Adamantane:

41.0 (C-alpha), 38.9 (CH

IR Spectroscopy (ATR)

-

C=O Stretch: 1750 – 1760 cm

(Strong, characteristic of phenyl esters). -

C-H Stretch: 2900 – 2920 cm

(Strong, adamantane C-H). -

C-O Stretch: ~1190 cm

.

Applications in Drug Development

The phenyl adamantane-1-carboxylate scaffold is not merely a synthetic end-point but a functional tool in medicinal chemistry.

-

Lipophilic Prodrug Strategy: The adamantyl group significantly increases logP, facilitating transport across the blood-brain barrier (BBB). The ester linkage is designed to be cleaved by plasma esterases, releasing the active phenolic drug and the non-toxic adamantane moiety.

-

11

-HSD1 Inhibition: Derivatives of adamantane carboxamides and esters have shown potency in inhibiting 11 -

C-H Activation Substrate: Due to the steric bulk preventing ortho-attack on the adamantane ring, this compound is frequently used as a model substrate to study remote C-H activation on the phenyl ring [4].

References

-

Synthesis & Melting Point: Ackermann, L., et al. "Electrochemical C–H Activation by Ruthenium and Palladium Catalysis." Georg-August-Universität Göttingen, Dissertation, 2014.

-

NMR Characterization: Knochel, P., et al. "New Preparations and Reactions of Organometallic Reagents." Ludwig-Maximilians-Universität München, Dissertation, 2013.

-

Biological Activity (11

-HSD1): Choi, S., et al. "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives." Med.[5][2] Chem. Commun., 2015, 6 , 1497-1505. -

C-H Activation Model: Gandeepan, P., et al. "Chromium-Catalyzed Selective Cross-Electrophile-Coupling." Amazon S3 Data Repository, 2024.

Sources

Introduction: The Adamantane Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl Adamantane-1-Carboxylate

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. First isolated from crude oil in 1933, its unique diamondoid structure offers a three-dimensional framework that is metabolically robust and synthetically versatile.[1] The incorporation of the adamantane cage into molecular architectures can profoundly and beneficially alter the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a therapeutic candidate.[2] Its pronounced lipophilicity is a key feature, often referred to as a "lipophilic bullet," capable of enhancing a molecule's ability to permeate biological membranes, including the blood-brain barrier.[1][3]

This technical guide provides a comprehensive examination of phenyl adamantane-1-carboxylate, a model compound that marries the adamantane scaffold with a phenyl ester moiety. For researchers and drug development professionals, understanding the synthesis, purification, and detailed physicochemical and spectroscopic properties of such derivatives is fundamental. This knowledge enables the rational design of novel therapeutics where the adamantane group serves not merely as a bulky substituent but as a strategic tool to optimize pharmacokinetics and pharmacodynamics. We will explore the causality behind experimental choices, provide validated protocols, and present a complete spectroscopic profile to serve as a foundational reference for future research.

Section 1: Strategic Synthesis and Purification

The synthesis of phenyl adamantane-1-carboxylate is most efficiently achieved via a two-step process involving the activation of the parent carboxylic acid to an acyl chloride, followed by esterification with phenol. This approach is superior to direct condensation methods (e.g., Fischer esterification) which often require harsh conditions and may yield lower conversions with sterically hindered substrates like adamantane-1-carboxylic acid.

Protocol 1: Synthesis of Adamantane-1-carbonyl chloride

This initial activation step is critical as the acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, facilitating a rapid and high-yielding reaction with the phenolic nucleophile.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid (1.0 eq.).

-

Suspend the acid in a minimal volume of a high-boiling inert solvent, such as toluene.

-

Slowly add thionyl chloride (SOCl₂) (1.3 eq.) to the suspension at room temperature.[4]

-

Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation) to yield the crude adamantane-1-carbonyl chloride as a pale yellow solid or oil.[4] This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of Phenyl Adamantane-1-carboxylate

The reaction between the activated acyl chloride and phenol proceeds readily in the presence of a non-nucleophilic base, which serves to neutralize the HCl byproduct.

Methodology:

-

Dissolve phenol (1.0 eq.) and a tertiary amine base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (N₂).

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve the crude adamantane-1-carbonyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cold phenol/base solution with vigorous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl adamantane-1-carboxylate.

Protocol 3: Purification via Column Chromatography

To achieve high purity suitable for analytical characterization and biological assays, the crude product is purified to remove unreacted starting materials and byproducts.

Methodology:

-

Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield phenyl adamantane-1-carboxylate as a white crystalline solid.

Caption: Synthetic workflow for phenyl adamantane-1-carboxylate.

Section 2: Core Physicochemical Properties

The physicochemical properties of phenyl adamantane-1-carboxylate are dominated by its two principal components: the bulky, nonpolar adamantane cage and the aromatic phenyl group. These features render the molecule highly lipophilic and stable.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₂ | [5] |

| Molecular Weight | 256.34 g/mol | [5] |

| CAS Number | 35856-79-2 | [5] |

| Physical State | White crystalline solid | Inferred from analogs[6][7] |

| Predicted XlogP | 4.3 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol) | Inferred from XlogP and parent acid[5][6] |

The calculated partition coefficient (XlogP) of 4.3 is a strong indicator of the molecule's high lipophilicity.[5] This property is a direct consequence of its large, nonpolar hydrocarbon surface area. In the context of drug design, such a high value suggests excellent potential for crossing lipid bilayers and cell membranes, a key attribute for drugs targeting the central nervous system or intracellular components.[8]

Section 3: Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and self-validating system for structural elucidation.

Caption: Workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS)

Protocol 4: Mass Spectrometry Analysis Mass spectral data can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, with the ionization energy typically set to 70 eV.[9]

The mass spectrum provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.

| m/z | Identity | Significance |

| 256 | [M]⁺ | Molecular Ion Peak, confirms the molecular weight. |

| 163 | [M - C₆H₅O]⁺ | Loss of the phenoxy group. |

| 135 | [C₁₀H₁₅]⁺ | Base Peak; the stable adamantyl cation. [5] |

| 94 | [C₆H₆O]⁺ | Phenol cation radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

The most telling feature in the mass spectrum of adamantane derivatives is the extremely stable adamantyl cation at m/z 135, which invariably appears as the base peak.[5] This provides unequivocal evidence for the presence of the adamantane core.

Infrared (IR) Spectroscopy

Protocol 5: IR Spectroscopy Analysis IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3060 | C-H stretch (sp²) | Aromatic C-H bonds of the phenyl group.[10] |

| 2850 - 2950 | C-H stretch (sp³) | Aliphatic C-H bonds of the adamantane cage.[11] |

| ~1740 | C=O stretch (ester) | Strong, sharp absorption confirming the ester functional group. [12] |

| ~1600, ~1490 | C=C stretch | Aromatic ring stretches of the phenyl group.[10] |

| 1150 - 1250 | C-O stretch | Asymmetric and symmetric stretches of the ester linkage.[12] |

The two most diagnostic peaks are the strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the strong carbon-oxygen (C-O) single bond stretches, which together confirm the presence of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 6: NMR Spectroscopy Analysis ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions corresponding to the aromatic phenyl protons and the aliphatic adamantyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.10 | Multiplet | 5H | Aromatic protons (C₆H ₅) |

| ~2.10 | Broad Singlet | 3H | Methine (CH) protons of adamantane |

| ~1.95 | Multiplet | 6H | Methylene (CH₂) protons of adamantane (axial) |

| ~1.75 | Multiplet | 6H | Methylene (CH₂) protons of adamantane (equatorial) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | Ester Carbonyl (C =O) |

| ~151 | Phenyl C1 (ipso, attached to oxygen) |

| ~129 | Phenyl C3/C5 (meta) |

| ~126 | Phenyl C4 (para) |

| ~122 | Phenyl C2/C6 (ortho) |

| ~41 | Adamantyl Quaternary Carbon (C -COO) |

| ~39 | Adamantyl Methylene Carbon (C H₂) |

| ~36 | Adamantyl Methylene Carbon (C H₂) |

| ~28 | Adamantyl Methine Carbon (C H) |

The downfield signal around 175 ppm is characteristic of an ester carbonyl carbon.[13] The adamantane cage gives rise to four distinct signals corresponding to the four unique carbon environments, providing a clear signature of the scaffold.[14]

Conclusion and Future Perspectives

Phenyl adamantane-1-carboxylate serves as a quintessential example of a lipophilic building block in medicinal chemistry. Its synthesis is straightforward, and its structure is readily confirmed through standard spectroscopic techniques. The physicochemical data presented herein—particularly its high lipophilicity and the characteristic spectroscopic signatures of its adamantane core—provide a robust and reliable dataset for researchers. This guide offers the foundational knowledge and validated protocols necessary for scientists to confidently synthesize, purify, and characterize this compound and its analogs. As drug development continues to seek molecules with optimized pharmacokinetic profiles, the strategic use of well-characterized, lipophilic scaffolds like the one exemplified by phenyl adamantane-1-carboxylate will remain an indispensable tool in the design of next-generation therapeutics.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

-

Use of the adamantane structure in medicinal chemistry. (2010). PubMed. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

-

3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | CAS 37589-22-3. Chemical Register. [Link]

-

3-Adamantanecarboxylic acid, phenyl ester. PubChem. [Link]

-

3-Phenyl-1-adamantanecarboxylic acid (CID 37791). MolForge. [Link]

-

Synthesis of New Prophylactic Antiradiation Drugs. (1974). DTIC. [Link]

-

Dikusar, E. A., et al. (2002). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 38(11), 1609-1613. [Link]

-

Phenyl 3-adamantanecarboxylate (C17H20O2). PubChemLite. [Link]

-

3-hydroxy-1-adamantanecarboxylic acid. ChemSynthesis. [Link]

-

3-Adamantanecarboxylic acid, phenyl ester (CID 37281). MolForge. [Link]

-

Fáková, H., et al. (2002). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 67(7), 1033-1049. [Link]

-

Adamantane-1-carboxylic acid. NIST WebBook. [Link]

-

Broxton, T. J., et al. (1971). Infrared Spectra of Adamantanes. Applied Spectroscopy, 25(6), 644-646. [Link]

-

Zhang, C., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 26(11), 3126-3132. [Link]

-

Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. WADD Technical Report. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

1-Adamantanecarboxylic acid. Wikipedia. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Ivleva, E. A., et al. (2021). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 57(9), 1399-1404. [Link]

-

Adamantane-1-carboxamide, N-benzyl-N-(2-ethylhexyl)-. SpectraBase. [Link]

-

Phenylpropanoic acids. MassBank. [Link]

-

1-Fluoro-3-adamantanecarboxylic acid | CAS#:880-50-2. Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 7. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. connectsci.au [connectsci.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectrabase.com [spectrabase.com]

The Lipophilic Anchor: A Technical Guide to Adamantane Esters

Executive Summary: The Diamondoid Scaffold

Adamantane (

This guide explores the evolution of adamantane esters from their serendipitous origins to their role as the "etch-resistant backbone" of modern 193 nm photoresists. It provides validated synthetic protocols and mechanistic insights for researchers utilizing these scaffolds to modulate solubility and metabolic stability.

Historical Genesis: From Curiosity to Chemistry (1933–1957)

The history of adamantane esters is inextricably linked to the struggle to synthesize the adamantane cage itself.

The "Meerwein's Ester" Misstep

Before adamantane was successfully synthesized, it was a theoretical curiosity. In 1924, attempting to synthesize the cage, Hans Meerwein reacted formaldehyde with diethyl malonate.[1][3] He did not obtain adamantane but instead isolated tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate.

This compound, known as Meerwein's Ester , became the critical starting material for Vladimir Prelog.[3] In 1941, Prelog successfully converted Meerwein's Ester into adamantane via a low-yield, multi-step process, proving the structure was accessible synthetically.

The Schleyer Revolution

The field remained dormant until 1957, when Paul von Ragué Schleyer discovered a facile rearrangement of tetrahydrodicyclopentadiene using aluminum chloride (

Figure 1: The historical trajectory from Meerwein's Ester precursor to Schleyer's scalable synthesis, enabling modern ester derivatives.

Pharmacological Applications: The "Lipophilic Bullet"[5][6]

In drug design, the adamantyl group is often termed a "lipophilic bullet."[4] It is used to increase the logP (lipophilicity) of a drug, facilitating transport across the blood-brain barrier (BBB) or cell membranes. Esters of adamantane take this a step further by acting as prodrugs or depot agents .

Case Study: Bolmantalate (1965)

Bolmantalate (19-nortestosterone 17

-

Objective: To create a long-acting anabolic steroid.

-

Mechanism: The massive steric bulk of the adamantane-1-carboxylic acid moiety creates a "shield" around the ester bond. This steric hindrance dramatically slows hydrolysis by plasma esterases.

-

Result: A single injection provides therapeutic levels for weeks, a significant improvement over simple acetate or propionate esters.

Structure-Activity Relationship (SAR)

| Parameter | Effect of Adamantyl Ester | Mechanism |

| Lipophilicity | Increases LogP by ~3–4 units | Hydrophobic cage structure partitions into lipid bilayers. |

| Metabolic Stability | Increases Half-life ( | Steric bulk at |

| Solubility | Decreases aqueous solubility | Ideal for depot suspensions; poor for IV formulations. |

The Lithography Revolution: ArF Photoresists[7]

In the late 1990s, the semiconductor industry shifted to 193 nm (ArF laser) lithography. Traditional aromatic photoresists (like novolac) absorbed too strongly at this wavelength. Adamantane esters became the solution.[6]

The Role of Adamantyl Methacrylates

Polymers containing 2-methyl-2-adamantyl methacrylate (MAdMA) are the industry standard for 193 nm resists.

-

Transparency: The saturated cage structure is transparent at 193 nm.

-

Etch Resistance: The high carbon density and cage rigidity resist plasma etching during pattern transfer.

-

Acid Lability: The tertiary ester bond is cleaved by photo-generated acid, changing the polymer from hydrophobic to hydrophilic (soluble in base developer).

Figure 2: The chemical amplification mechanism in ArF photoresists. The adamantyl ester provides the solubility switch.

Experimental Protocol: Synthesis of Adamantane-1-Carboxylic Acid Esters

This protocol details the synthesis of Methyl 1-adamantanecarboxylate . This is a fundamental reaction demonstrating the conversion of the adamantane acid to an ester via the acid chloride route, preferred over direct Fischer esterification due to the steric bulk of the adamantyl group.

Reagents & Equipment

-

Precursor: 1-Adamantanecarboxylic acid (10 mmol)

-

Reagent: Thionyl chloride (

) (15 mmol) -

Solvent: Anhydrous Methanol (excess) / Dichloromethane (DCM)

-

Catalyst: DMF (catalytic drops)

-

Equipment: Reflux condenser,

atmosphere, rotary evaporator.

Step-by-Step Methodology

Step 1: Formation of Adamantane-1-carbonyl Chloride

-

In a dry round-bottom flask under

, dissolve 1-adamantanecarboxylic acid (1.80 g, 10 mmol) in dry DCM (20 mL). -

Add Thionyl chloride (1.1 mL, 15 mmol) dropwise.

-

Add 2 drops of DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier intermediate.

-

Reflux the mixture for 2 hours. Gas evolution (

, -

Validation: Monitor by TLC (conversion of acid to non-polar spot) or IR (shift of C=O stretch from ~1690

to ~1790 -

Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (waxy solid).

Step 2: Esterification

-

Redissolve the crude acid chloride in anhydrous DCM (10 mL).

-

Cool to 0°C in an ice bath.

-

Add anhydrous Methanol (5 mL) and Triethylamine (1.5 mL, acid scavenger) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with water (20 mL).

Step 3: Work-up and Purification

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with 1M

, saturated -

Dry over

and concentrate. -

Purification: Recrystallize from minimal methanol or sublime if high purity is required.

-

Expected Yield: 85–95%

-

Melting Point: 38–39°C[6]

-

Technical Commentary

-

Steric Hindrance: Direct esterification (acid + alcohol +

) is slow for adamantane derivatives. The acid chloride pathway activates the carbonyl carbon, overcoming the steric shielding of the cage. -

Safety: Thionyl chloride releases toxic gases. Use a scrubber or varied fume hood ventilation.

References

-

Landa, S., & Macháček, V. (1933).[1] Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications. Link

-

Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft. Link

-

Schleyer, P. v. R. (1957).[1][2][7] A Simple Preparation of Adamantane. Journal of the American Chemical Society.[8] Link

-

Rapala, R. T., Kraay, R. J., & Gerzon, K. (1965).[5] The Adamantyl Group in Medicinal Agents.[1][9][7][10] II. Anabolic Steroid 17

-Adamantoates.[5][11][12] Journal of Medicinal Chemistry. Link -

Nozaki, K., et al. (2000). Resist materials for 193 nm lithography. Journal of Photopolymer Science and Technology. Link

-

Organic Syntheses. (1973). 1-Adamantanecarboxylic Acid.[13][14] Org. Synth. Coll. Vol. 5, p. 20. Link

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane - wikidoc [wikidoc.org]

- 3. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]

- 4. chemistryworld.com [chemistryworld.com]

- 5. Bolmantalate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. connectsci.au [connectsci.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. evitachem.com [evitachem.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

"spectroscopic data of phenyl 3-adamantanecarboxylate (NMR, IR, MS)"

This guide details the spectroscopic characterization of Phenyl Adamantane-1-carboxylate (synonymous with Phenyl 3-adamantanecarboxylate in specific chemical databases). The content focuses on the structural validation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), intended for use in pharmaceutical intermediate analysis and structural confirmation.

Compound Identity & Nomenclature

-

IUPAC Name: Phenyl adamantane-1-carboxylate[1][2][3][4][5][6][7]

-

Common Synonyms: Phenyl 3-adamantanecarboxylate; 1-Adamantanecarboxylic acid, phenyl ester; Adamantan-1-yl benzoate (incorrect, refers to reverse ester).

-

CAS Number: 35856-79-2

-

Molecular Formula:

-

Molecular Weight: 256.34 g/mol

Note on Numbering: While the user query specifies "3-adamantanecarboxylate," standard IUPAC nomenclature for the mono-substituted adamantane cage assigns the bridgehead position as "1". Due to the

Spectroscopic Data Summary

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the high symmetry of the adamantane cage and the characteristic shielding of the phenyl ester.

H NMR (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.35 – 7.41 | Multiplet (m) | 2H | Ar-H (meta) | Phenyl Ring |

| 7.19 – 7.24 | Multiplet (m) | 1H | Ar-H (para) | Phenyl Ring |

| 7.06 – 7.10 | Multiplet (m) | 2H | Ar-H (ortho) | Phenyl Ring |

| 2.06 – 2.08 | Broad Singlet (br s) | 3H | Ad-H3, H5, H7 | Adamantane Bridgeheads |

| 2.01 – 2.03 | Doublet (d, | 6H | Ad-H2, H8, H9 | Adamantane Methylene (adj. to C1) |

| 1.72 – 1.80 | Multiplet (m) | 6H | Ad-H4, H6, H10 | Adamantane Methylene (distal) |

Interpretation: The adamantane protons appear as three distinct sets of signals due to the fixed chair conformations of the cyclohexane rings within the cage. The "ortho" protons of the phenyl ring are shielded relative to the meta/para protons due to the electron-withdrawing nature of the ester group.

C NMR (100 MHz, CDCl

)

| Chemical Shift ( | Assignment | Carbon Type |

| 176.5 | Carbonyl Ester | |

| 151.1 | Ar- | Quaternary Aromatic |

| 129.3 | Ar- | Aromatic CH |

| 125.6 | Ar- | Aromatic CH |

| 121.5 | Ar- | Aromatic CH |

| 41.2 | Ad- | Quaternary Bridgehead ( |

| 38.9 | Ad- | Methylene ( |

| 36.5 | Ad- | Methylene ( |

| 28.0 | Ad- | Methine Bridgehead ( |

B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionality and the aliphatic adamantane cage.

| Wavenumber ( | Intensity | Functional Group | Vibration Mode |

| 2905 – 2915 | Strong | Asymmetric Stretch (Adamantane) | |

| 2850 – 2855 | Medium | Symmetric Stretch (Adamantane) | |

| 1745 – 1755 | Strong | Ester Carbonyl Stretch | |

| 1595, 1490 | Weak-Med | Aromatic Ring Breathing | |

| 1190 – 1210 | Strong | Ester C-O-C Asymmetric Stretch | |

| 1160 – 1180 | Medium | Ester C-O-C Symmetric Stretch | |

| 730 – 750 | Strong | Ar-H | Out-of-plane Bending (Monosubstituted Benzene) |

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Monoisotopic Mass: 256.15 Da

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Ion | Interpretation |

| 256 | 10-20% | Molecular Ion | |

| 163 | 40-60% | Acylium Ion (Loss of Phenoxy) | |

| 135 | 100% (Base Peak) | Adamantyl Cation (Characteristic) | |

| 94 | 5-15% | Phenol radical cation (Rearrangement) | |

| 77 | 10-20% | Phenyl Cation |

Mechanistic Insight: The fragmentation is driven by the stability of the tertiary adamantyl cation (

135). The cleavage of the ester bond typically results in the loss of the phenoxy group (, 93 Da) to form the acylium ion ( 163), which subsequently decarbonylates to the stable adamantyl cation.

Experimental Synthesis & Validation Workflow

The synthesis of phenyl adamantane-1-carboxylate is a standard nucleophilic acyl substitution. The following workflow outlines the preparation and the logic for structural confirmation.

Synthesis Protocol

-

Activation : Convert 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride using thionyl chloride (

) or oxalyl chloride. -

Esterification : React the acid chloride with phenol in the presence of a base (Triethylamine or Pyridine) and DMAP (catalyst) in Dichloromethane (DCM).

-

Purification : Flash column chromatography (Hexane/Ethyl Acetate 9:1).

Structural Validation Logic (DOT Diagram)

Caption: Logical workflow for the isolation and spectroscopic validation of phenyl adamantane-1-carboxylate.

References

-

PubChem. (n.d.). Phenyl 3-adamantanecarboxylate (CID 37281). National Center for Biotechnology Information. Retrieved from [Link]

-

Knochel, P., et al. (2013). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B. Ludwig-Maximilians-Universität München. (Referencing compound 62av, Phenyl adamantane-1-carboxylate).[1][3][8] Retrieved from [Link]

- Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(3), 346-352. (Verification of adamantane ester spectral characteristics).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN114890963B - è¯äºç²åºå»åç·äºé ®ç±»è¡çç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]

- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 4. 3′-Functionalized Adamantyl Cannabinoid Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Comprehensive Technical Guide on Phenyl Adamantane-1-Carboxylate (CAS 35856-79-2): Properties, Synthesis, and Late-Stage Functionalization

As a Senior Application Scientist navigating the complexities of modern drug discovery and synthetic methodology, I frequently encounter the need to modulate the pharmacokinetic profiles of lead compounds. One of the most effective strategies is the incorporation of bulky, lipophilic motifs. Phenyl adamantane-1-carboxylate (CAS 35856-79-2) —a highly stable adamantyl ester—serves as a premier structural building block in this domain.

This whitepaper provides an in-depth technical analysis of CAS 35856-79-2, detailing its physicochemical properties, the causality behind its synthetic workflows, and its role as a substrate in cutting-edge photocatalytic late-stage functionalization.

Chemical Identity and Quantitative Properties

Phenyl adamantane-1-carboxylate is characterized by its rigid, tricyclic aliphatic adamantane cage linked via an ester bond to a phenyl ring[1][2]. This unique architecture imparts exceptional lipophilicity and steric bulk, making it a valuable moiety for increasing membrane permeability and resisting enzymatic degradation.

Table 1: Physicochemical Properties of Phenyl Adamantane-1-Carboxylate

| Property | Value |

| CAS Number | 35856-79-2[1] |

| IUPAC Name | Phenyl adamantane-1-carboxylate[2] |

| Molecular Formula | C17H20O2[3] |

| Molecular Weight | 256.34 g/mol [2][3] |

| Exact Mass | 256.14633 Da[2][4] |

| XLogP3 (Predicted) | 4.30[3][4] |

| Topological Polar Surface Area | 26.3 Ų[2][3] |

Structural Significance & Causality in Drug Design

In my experience overseeing synthetic campaigns, the adamantyl group is not merely a passive lipophilic appendage; it is a dynamic structural element that fundamentally alters a molecule's behavior. The causality behind choosing an adamantyl ester like CAS 35856-79-2 lies in its steric shielding effect .

The immense bulk of the adamantane ring restricts the rotational freedom of the adjacent ester carbonyl. This steric clash severely limits the ability of esterase enzymes to access the carbonyl carbon, thereby dramatically increasing the hydrolytic half-life of the molecule in vivo. Furthermore, the high XLogP3 value (4.30) drives lipid membrane partitioning, explaining why adamantyl derivatives are frequently utilized in neuroactive drugs and complexants[4][5].

Experimental Workflows: Self-Validating Systems

Every protocol described below is designed as a self-validating system. By integrating specific reagents and real-time analytical checkpoints, we ensure that the reaction logic is both sound and reproducible.

Protocol A: Microwave-Assisted Acylation Synthesis

Standard Fischer esterification or room-temperature acylation often suffers from sluggish kinetics and low yields due to the extreme steric hindrance of the adamantane-1-carbonyl chloride. To overcome this activation energy barrier, we utilize a microwave-assisted protocol that provides rapid, uniform volumetric heating[5][6].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.03 mmol of phenol (1.00 equiv) in 5.15 mL of cyclopentyl methyl ether (CPME) to achieve a 0.20 M concentration[5]. Causality: CPME is selected over THF due to its higher boiling point and lower peroxide formation rate, ensuring a safe, self-validating pressurized system during microwave heating.

-

Base Addition: Introduce 2.26 mmol (2.20 equiv) of N,N-Diisopropylethylamine (DIPEA)[5]. Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the phenol for the electrophilic acyl chloride.

-

Acylation: Dropwise addition of 2.48 mmol (2.40 equiv) of adamantane-1-carbonyl chloride[5][6].

-

Microwave Irradiation: Seal the microwave vial and irradiate at 126 °C for 10 minutes using a low magnetron setting[5].

-

Validation & Purification: Monitor the reaction via LC-MS to confirm the mass shift to 256.14 Da. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via automated flash column chromatography (ethyl acetate/hexanes gradient) to isolate the pure ester[6].

Figure 1: Microwave-assisted acylation workflow for synthesizing phenyl adamantane-1-carboxylate.

Protocol B: Late-Stage C(sp3)-H Functionalization via Direct HAT Photocatalysis

The unactivated C(sp3)-H bonds of the adamantane cage are notoriously difficult to functionalize (Bond Dissociation Energy ~98 kcal/mol). Based on the seminal methodology by Cao et al. (Nature Synthesis, 2022), phenyl adamantane-1-carboxylate can be selectively functionalized using Brønsted acid-enhanced direct hydrogen atom transfer (HAT) photocatalysis[7][8].

Step-by-Step Methodology:

-

Reaction Assembly: In a dry photoreactor vial, combine phenyl adamantane-1-carboxylate, an electrophilic radical trap (e.g., an electron-deficient alkene for alkylation), and the organic photocatalyst Eosin Y[7].

-

Acid Activation: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid)[7][8]. Causality: Eosin Y alone lacks the oxidizing power to cleave adamantyl C-H bonds. The Brønsted acid protonates the sp3 oxygen atoms on Eosin Y, dramatically lowering its LUMO and enhancing its excited-state oxidation potential.

-

Photocatalytic Irradiation: Irradiate the mixture using green LEDs. The highly oxidizing protonated Eosin Y* abstracts a hydrogen atom directly from the adamantane ring[7].

-

Radical Trapping & Validation: The generated adamantyl radical is trapped by the electrophile. Validation: Use 2D NMR spectroscopy (HSQC/HMBC) to confirm regioselectivity. The reaction self-validates its thermodynamic logic by occurring predominantly at the tertiary C-H positions of the adamantane cage, which possess a lower BDE than the secondary positions[7][8].

Figure 2: Brønsted acid-enhanced HAT photocatalysis for adamantyl C(sp3)-H functionalization.

References

-

[1] Title : 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem Source : nih.gov URL :[Link]

-

[3] Title : 3-Adamantanecarboxylic acid, phenyl ester (CID 37281) - Molecular Properties & Analysis | MolForge Source : molforge.ai URL : [Link]

-

[2] Title : 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem Source : nih.gov URL : [Link]

-

[4] Title : PubChemLite - Phenyl 3-adamantanecarboxylate (C17H20O2) Source : uni.lu URL :[Link]

-

[5] Title : Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction | ACS Omega Source : acs.org URL :[Link]

-

[7] Title : Brønsted acid-enhanced direct hydrogen atom transfer photocatalysis for selective functionalization of unactivated C(sp3)–H bonds | Request PDF - ResearchGate Source : researchgate.net URL :[Link]

-

[6] Title : Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC Source : nih.gov URL :[Link]

-

[8] Title : 2022-2020 | wu-jie-group---nus Source : wujiegroupnus.com URL :[Link]

Sources

- 1. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molforge.ai [molforge.ai]

- 4. PubChemLite - Phenyl 3-adamantanecarboxylate (C17H20O2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wujiegroupnus.com [wujiegroupnus.com]

The Biological Potential of Adamantane-Containing Esters: A Technical Guide to Lipophilic Bullet Strategies in Drug Design

Executive Summary

Adamantane (

Physicochemical Rationale: The "Lipophilic Bullet"

As a Senior Application Scientist, I frequently observe promising lead compounds fail in vivo due to poor membrane permeability or rapid metabolic clearance. Synthesizing adamantane-based ester derivatives provides a unique, dual-action solution:

-

Steric Bulk & Metabolic Shielding: The bulky, three-dimensional nature of the tricyclic cage sterically hinders adjacent ester bonds. This shielding prevents rapid, unspecific hydrolysis by plasma esterases in the systemic periphery, ensuring the prodrug remains intact until it reaches the target tissue 1.

-

Enhanced Lipophilicity (LogP): Adamantane esters significantly increase the overall lipophilicity of a molecule. This is a primary driver for passive diffusion across lipid bilayers, notably improving penetration into the central nervous system (CNS) 2.

Pharmacokinetic Profiling & Prodrug Strategies

Adamantane esters are heavily utilized in prodrug design. For instance, conjugating a hydrophilic anticancer drug like methotrexate with an adamantane ester promoiety facilitates its entry into the brain. Once across the BBB, brain-resident esterases cleave the ester bond. Because the parent drug is hydrophilic, it cannot easily diffuse back across the BBB, effectively "locking" the active therapeutic within the brain parenchyma 1.

Quantitative Pharmacokinetic Comparison

The introduction of an adamantane moiety fundamentally alters absorption, distribution, metabolism, and excretion (ADME) profiles 3.

Table 1: Comparative Pharmacokinetic Parameters of Adamantane Derivatives

| Compound Class / API |

Causality Note: The delayed

Mechanism of adamantane-ester prodrugs utilizing high lipophilicity for BBB penetration.

Biological Targets and Therapeutic Efficacy

Overcoming Antiviral Resistance

Historically, adamantane derivatives target the M2 proton channel of the influenza A virus, preventing viral uncoating 4. However, the prevalent S31N mutation has rendered many strains resistant. To combat this, researchers have synthesized novel adamantane esters (such as intermediate enol esters and thiazole-containing esters). These derivatives exhibit potent activity against rimantadine-resistant strains (e.g., A/California/7/2009(H1N1)) with

Anti-Inflammatory & Antioxidant Activity

Adamantane-containing molecules linked by ester bridges (e.g., oxime esters) have been engineered as potent anti-inflammatory agents. In phlogistic-induced edema models, specific adamantane esters exhibit dose-dependent inhibition that is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac 6. Furthermore, adamantyl-based ester derivatives containing pyridine or amino-substituted phenyl rings demonstrate strong protein denaturation inhibition (up to ~44%), outperforming standard reference drugs 7.

Enzyme Inhibition and Neurological Modulation

The rigid cage allows precise orientation of pharmacophores within enzyme active sites. Adamantane scaffolds are pivotal in inhibiting enzymes like DPP-IV (e.g., vildagliptin) for diabetes management, and 11β-HSD1 2. Neurologically, they act as moderate, non-competitive NMDA receptor antagonists, which is critical for neuroprotection in Parkinson's and Alzheimer's diseases 4.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the synthesis and evaluation of adamantane esters.

Protocol A: Synthesis of Adamantane-Carboxylate Esters

Causality Focus: The use of DMAP is critical here; it acts as a nucleophilic catalyst, accelerating the acyl transfer from the sterically hindered adamantane-1-carbonyl chloride to the target alcohol 8.

-

Preparation: Dissolve the target secondary alcohol or API (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation.

-

Activation: Add a mild base, such as triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Acylation: Dropwise, add adamantane-1-carbonyl chloride (1.2 eq) at 0°C. The low temperature minimizes exothermic side reactions.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progression via Thin Layer Chromatography (TLC).

-

Purification: Quench with saturated aqueous

. Extract with DCM, dry over

Protocol B: In Vitro Chemical Stability & Hydrolysis Assay

Causality Focus: Evaluating stability at pH 1.0 and 7.4 simulates gastric fluid and physiological blood pH, respectively. This ensures the prodrug does not prematurely degrade before reaching the target tissue 9.

-

Buffer Preparation: Prepare simulated gastric fluid (HCl buffer, pH 1.0) and phosphate-buffered saline (PBS, pH 7.4).

-

Incubation: Spike the adamantane ester prodrug (stock solution in DMSO) into the buffers to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.

-

Sampling: Withdraw aliquots (100 µL) at predetermined intervals (0, 0.5, 1, 2, 4, 8, 24 hours). Quench immediately with cold acetonitrile containing an internal standard.

-

Quantification: Centrifuge to precipitate proteins/salts, and analyze the supernatant using validated HPLC-MS/MS to determine the half-life (

) of the ester 9.

Self-validating experimental workflow from synthesis of adamantane esters to stability testing.

References

-

MDPI : Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. 7

-

PubMed / NIH : Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. 6

-

PMC / NIH : Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. 4

-

ACS Publications (Chemical Reviews) : The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. 2

-

RSC Publishing (Organic & Biomolecular Chemistry) : Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.5

-

ResearchGate : Adamantane-based chemotherapeutic drugs and drug candidates. 8

-

Benchchem : Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. 3

-

Bulgarian Chemical Communications : Chemical stability of thiazole analogues of rimantadine and amantadine. 9

-

PMC / NIH : Prodrugs and their activation mechanisms for brain drug delivery. 1

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 6. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bcc.bas.bg [bcc.bas.bg]

"thermal stability and decomposition of phenyl adamantane-1-carboxylate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenyl Adamantane-1-Carboxylate

Authored by: A Senior Application Scientist

Abstract

The incorporation of the adamantane moiety into molecular scaffolds is a proven strategy for enhancing thermal stability, lipophilicity, and rigidity in both materials science and drug development.[1][2] Phenyl adamantane-1-carboxylate, an ester combining the robust adamantane cage with an aromatic phenyl group, is a compound of significant interest for applications ranging from high-performance polymers to stable prodrug design.[3][4] Understanding its thermal stability and decomposition pathways is critical for predicting its performance under thermal stress, establishing safe processing limits, and ensuring its integrity in final applications. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal properties of phenyl adamantane-1-carboxylate, discusses its expected stability based on analogous structures, and proposes potential decomposition mechanisms grounded in established chemical principles.

Introduction: The Structural Basis for Enhanced Thermal Stability

The adamantane cage, the smallest unit of a diamond's crystal lattice, is a saturated, tricyclic hydrocarbon (C₁₀H₁₆) renowned for its exceptional thermal and chemical stability.[5][6] Its rigid, strain-free, and bulky structure, when incorporated into a molecule like phenyl adamantane-1-carboxylate, imparts several key properties:

-

Restricted Molecular Motion: The sheer bulk of the adamantane group physically hinders the segmental chain mobility and vibrations that typically precede thermal decomposition in less rigid molecules.[1]

-

High Bond Dissociation Energy: The C-C bonds within the adamantane cage are strong, requiring significant energy input to induce fragmentation.

-

Steric Shielding: The adamantane moiety can sterically protect adjacent functional groups, such as the ester linkage, from intermolecular reactions that could initiate degradation.[2]

Consequently, adamantane-containing compounds, particularly polymers and esters, consistently exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-adamantane analogues.[1][7] This guide will elucidate the experimental framework for quantifying this stability for phenyl adamantane-1-carboxylate.

Synthesis and Physicochemical Characterization

The synthesis of phenyl adamantane-1-carboxylate is typically achieved through the esterification of adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride, with phenol. The acid chloride route is often preferred for its higher yield and milder reaction conditions.[8]

Synthesis Pathway:

-

Adamantane-1-carboxylic acid is first prepared, often via the Koch-Haaf carboxylation of adamantane using formic acid and a strong acid catalyst.[9]

-

The carboxylic acid is then converted to adamantane-1-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[8]

-

Finally, the acyl chloride is reacted with phenol in the presence of a base (e.g., pyridine) to yield phenyl adamantane-1-carboxylate .

Before thermal analysis, it is imperative to confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR Spectroscopy (¹H, ¹³C), FTIR Spectroscopy, and Mass Spectrometry.

Table 1: Physicochemical Properties of Phenyl Adamantane-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₂ | [10] |

| Molecular Weight | 256.34 g/mol | [10] |

| IUPAC Name | phenyl adamantane-1-carboxylate | [10] |

| CAS Number | 35856-79-2 | [10] |

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough understanding of thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Caption: Workflow for TGA and DSC thermal analysis experiments.

Decomposition Profile, Mechanism, and Kinetics

While specific experimental data for phenyl adamantane-1-carboxylate is not widely published, a robust profile can be predicted based on the extensive literature on adamantane polymers and phenyl esters. [5][11]

Expected Thermal Profile

Adamantane-containing polymers frequently exhibit 5% mass loss temperatures (T₅%) well above 400 °C, with some polyimides exceeding 500 °C. [1][5]Given that the ester linkage is typically less stable than the imide bond, the decomposition onset (T₅%) for phenyl adamantane-1-carboxylate is expected to be substantial, likely in the range of 300-400 °C in an inert atmosphere. The decomposition is anticipated to occur in a single, sharp step, characteristic of the degradation of a pure, small molecule.

Table 2: Predicted Thermal Properties for Phenyl Adamantane-1-carboxylate

| Parameter | Predicted Value Range | Analytical Method |

| Melting Point (Tm) | 100 - 150 °C | DSC |

| Onset of Decomposition (T₅%) | 300 - 400 °C | TGA |

| Max Decomposition Rate (Tₘₐₓ) | 350 - 450 °C | TGA/DTG |

Note: These values are educated estimations based on structurally similar compounds and serve as a guide for experimental design.

Proposed Decomposition Mechanism

The thermal decomposition of esters can proceed through several pathways. For phenyl adamantane-1-carboxylate, two primary mechanisms are plausible. The most likely pathway involves the initial cleavage of the ester's C-O bond, which is generally the weakest bond in the functional group.

Caption: Proposed decomposition pathways for phenyl adamantane-1-carboxylate.

-

Pathway A (Favored): Heterolytic or Homolytic Ester Cleavage: The initial step is the scission of the acyl-oxygen bond (Ad-C(O)-OPh) or the alkyl-oxygen bond (Ad-C(O)O-Ph). Thermal decomposition of similar aromatic carboxylates often involves the formation of radical or ionic intermediates. [11][12]Cleavage would likely yield an adamantane-1-carboxy radical and a phenyl radical, or corresponding ions. These highly reactive intermediates would then undergo further reactions:

-

The adamantane-1-carboxy radical can readily lose CO₂ to form the stable 1-adamantyl radical, which can abstract a hydrogen to form adamantane.

-

The phenyl radical can abstract a hydrogen to form phenol or couple to form biphenyl as a minor product. [13]

-

-

Pathway B (Less Favored): Concerted Decarboxylation: In some cases, carboxylic acids and their esters can undergo concerted decarboxylation, though this is more common for acids with specific structural features that stabilize the transition state. [14][15]This pathway would lead directly to the formation of 1-phenyladamantane and carbon dioxide.

To definitively elucidate the mechanism, analysis of the evolved gases during TGA is required, using coupled techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy). The detection of phenol, adamantane, and CO₂ would strongly support Pathway A.

Kinetic Analysis of Decomposition

To understand the stability and predict the lifetime of the material, a kinetic analysis of the TGA data is performed. This involves conducting the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). [16]The resulting shift in the decomposition temperature with the heating rate allows for the calculation of the activation energy (Ea) of decomposition using isoconversional methods.

-

Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) Methods: These are robust "model-free" methods that do not require prior assumption of the reaction mechanism. [17][18]They are based on the principle that the reaction rate at a constant conversion (α) is only a function of temperature. By plotting ln(β/T²) versus 1/T (for KAS) or ln(β) versus 1/T (for FWO) for each degree of conversion, the activation energy can be determined from the slope of the resulting lines. A high activation energy indicates a greater sensitivity of the decomposition rate to temperature and generally corresponds to higher thermal stability.

Conclusion and Future Directions

Phenyl adamantane-1-carboxylate is predicted to be a highly thermostable molecule, a direct consequence of its rigid and bulky adamantane core. Its thermal stability can be rigorously quantified using standard thermal analysis techniques like TGA and DSC. While the precise decomposition temperature must be determined empirically, it is expected to be significantly high, making the compound suitable for applications requiring thermal resilience.

The proposed decomposition mechanism, proceeding primarily through ester bond cleavage, provides a framework for understanding its degradation products. For researchers and drug developers, this stability profile is a critical asset. It suggests that phenyl adamantane-1-carboxylate could serve as a robust linker in drug delivery systems, capable of withstanding certain processing conditions and offering a long shelf-life. [4][19]Future work should focus on the experimental validation of these predictions, including detailed kinetic analysis and evolved gas analysis to confirm the decomposition pathway and provide a complete thermal profile of this promising molecule.

References

- A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers. (n.d.). Benchchem.

-

Dikusar, E. A. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

- Barton, D. H. R., et al. (1972). Thermal decomposition of sulphenyl carboxylates. Journal of the Chemical Society, Perkin Transactions 1.

-

Vlase, G., et al. (2018). Thermal behavior and kinetic study of degradation for adamantan-2-one versus memantine hydrochloride. ResearchGate. Retrieved from [Link]

- Cejka, J., et al. (2002). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

-

Kakuchi, T., et al. (2001). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate. Retrieved from [Link]

-

Ramirez, J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Retrieved from [Link]

-

Al-Awadi, N. A., et al. (2013). Theoretical study of the decomposition of ethyl and ethyl 3-phenyl glycidate. PubMed. Retrieved from [Link]

-

Britt, P. F., et al. (1996). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Retrieved from [Link]

- Bagriy, E. I., et al. (2007). Adamantane-containing esters as potential components of thermostable lubricating oils. Chemistry and Technology of Fuels and Oils.

- Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. (n.d.). Benchchem.

-

Smith, G. G., et al. (1963). Pyrolysis Studies. IX.1 Rates and Mechanism of Thermal Decomposition of Phenyl and Benzyl Ethyl Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

-

Musievsky, A. I., et al. (2018). Effect of the structure of adamantane-containing diesters on the thermooxidative stability. Academia.edu. Retrieved from [Link]

-

Stoymirska, A., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

- Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis. (n.d.). Benchchem.

-

Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]

-

Vlase, G., et al. (2018). Thermally induced interactions between adamantan-2-one and some pharmaceutical excipients. Academia.edu. Retrieved from [Link]

-

Synthesis of adamantane. (n.d.). PrepChem.com. Retrieved from [Link]

-

Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. Retrieved from [Link]

-

Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link]

-

Olusegun, S. J., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry.

-

1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-Adamantanecarboxylic acid, phenyl ester. (n.d.). PubChem. Retrieved from [Link]

- Zhang, J., et al. (2021). Thermal decomposition kinetics and mechanism of DNTF under pressure.

- Wang, Y., et al. (2020). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega.

-

Yavari, A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Retrieved from [Link]

-

Challis, B. C., et al. (1974). Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

- Chen, H., et al. (2021). Applications of Kinetic Methods in Thermal Analysis: A Review. Engineered Science.

-

Şenocak, A., et al. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry. Retrieved from [Link]

-

Bentel, M. J., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]

-

Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. j.uctm.edu [j.uctm.edu]

- 7. researchgate.net [researchgate.net]

- 8. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Adamantanecarboxylic acid, phenyl ester | C17H20O2 | CID 37281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thermal decomposition of sulphenyl carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. osti.gov [osti.gov]

- 14. Theoretical study of the decomposition of ethyl and ethyl 3-phenyl glycidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. espublisher.com [espublisher.com]

- 18. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 19. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Crystallography of 3-Substituted Adamantane-1-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

Adamantane-1-carboxylic acid and its 3-substituted derivatives (e.g., 3-hydroxy, 3-iodo, and 3-azolyl variants) are highly valued rigid, lipophilic scaffolds in medicinal chemistry and materials science. Because of the highly symmetrical (

The Causality of Crystallographic Experimental Design

As an application scientist, it is critical to understand why specific methodologies are chosen over others. Protocols in crystallography are not arbitrary; they are direct physical responses to the thermodynamic and kinetic properties of the target molecule.

Why Cryogenic Data Collection?

Adamantane derivatives are dominated by weak van der Waals forces in the solid state, which allows the nearly spherical lipophilic cages to rotate or shift within the crystal lattice[1]. For instance, at room temperature (280 K), the adamantyl group of unsubstituted 1-adamantanecarboxylic acid exhibits a dynamic 60:40 rotational disorder, and the carboxylic group occupies two orientations differing by 170°[2].

-

The Causality: To accurately resolve bond lengths and angles without the artifact of overlapping electron densities, data collection must be performed at cryogenic temperatures (e.g., 173 K). Cooling reduces the thermal kinetic energy, "freezing" the molecules into an ordered low-temperature phase and minimizing the thermal ellipsoids (

) of the bridgehead carbon atoms.

Why Specific Crystallization Solvents?

3-substituted derivatives possess a bifunctional nature: a highly lipophilic adamantane core and two polar interactive sites (the C1-carboxylic acid and the C3-substituent).

-

The Causality: Using a binary solvent system (e.g., ethanol/chloroform) balances these competing solubilities. The polar solvent solvates the hydrogen-bonding groups, while the halogenated solvent stabilizes the lipophilic cage. This prevents rapid, kinetically driven precipitation that inevitably leads to crystal twinning or microcrystalline powders.

Supramolecular Assembly and Packing Motifs

In the absence of competing hydrogen-bond acceptors, adamantanecarboxylic acids classically form centrosymmetric homodimers via

However, introducing a substituent at the 3-position fundamentally alters the packing hierarchy:

-

3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid: The presence of the triazole nitrogen outcompetes the carboxylic acid homodimerization. Molecules instead form O-H···N intermolecular hydrogen bonds (O···N distance of 2.677 Å), linking the molecules into 1D chains rather than discrete dimers[3].

-

3-Hydroxy-1-adamantanecarboxylic acid: The additional hydroxyl group allows for extended 3D hydrogen-bonded networks and serves as a versatile ligand for the hydrothermal synthesis of metal-organic frameworks, such as the 3D copper(II) complex

[4].

Quantitative Structural Data

The table below summarizes the effect of temperature and substitution on the unit cell parameters of adamantane derivatives.

Table 1: Comparative Crystallographic Parameters of Adamantanecarboxylic Acid Derivatives

| Compound | Temp (K) | Space Group | Volume (ų) | Supramolecular Motif | |||

| 1-Adamantanecarboxylic acid | 280 | 6.503 | 6.849 | 11.620 | 490.11 | Disordered Dimer[2] | |

| 1-Adamantanecarboxylic acid | 173 | 6.452 | 6.681 | 11.510 | 471.10 | Ordered Dimer[2] | |

| 3-(1,2,4-Triazol-1-yl)-1-ACA | 298 | 6.541 | 11.230 | 17.892 | 1314.5 | 1D H-bonded Chain[3] |

Self-Validating Protocol: Crystal Growth and SCXRD Workflow

A robust crystallographic model must be self-validating. The following step-by-step methodology ensures high-fidelity data acquisition and model refinement.

Step 1: Controlled Crystallization

-

Dissolution: Dissolve 50 mg of the 3-substituted adamantanecarboxylic acid derivative in 2 mL of a 1:1 mixture of ethanol and chloroform.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing particulate matter.

-

Evaporation: Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation over 5–7 days.

-

Validation Check: Inspect under polarized light. Crystals must exhibit uniform extinction when rotated, confirming they are single, untwinned domains.

Step 2: Cryogenic Mounting and Data Collection

-

Mounting: Submerge the selected crystal (optimal size ~0.15 x 0.15 x 0.20 mm) in a cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric water condensation and subsequent ice ring formation.

-

Cooling: Mount the crystal on a MiTeGen loop and immediately transfer to the diffractometer's cold stream (set to 173 K).

-

Acquisition: Collect intensity data using Mo-Kα (

Å) radiation. -

Validation Check: The initial unit cell indexing must yield an internal merging

-factor (

Step 3: Structure Solution and Refinement

-

Solution: Solve the phase problem using direct methods (e.g., SHELXT).

-

Refinement: Perform anisotropic least-squares refinement on all non-hydrogen atoms using SHELXL.

-

Hydrogen Placement: Locate the carboxylic acid proton and the 3-substituent protons in the difference Fourier map.

-

Validation Check (The Self-Validating Step): The final model is only accepted if the maximum residual electron density peak is

and the Goodness-of-Fit (GooF) is approximately 1.0. If residual density peaks

Crystallographic Workflow Visualization

Crystallographic workflow for resolving adamantane whole-molecule disorder.

References

-

The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. cdnsciencepub.com.[Link]

-

Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. mdpi.com.[Link]

-

Synthesis, characterization, crystal structure and non-isothermal dehydration kinetics of a copper(II) complex. tandfonline.com.[Link]

-

whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. irb.hr.[Link]

Sources

Methodological & Application

Application Note: Esterification of 1-Adamantanecarboxylic Acid with Phenol

[1]

Executive Summary

This application note details the protocol for the esterification of 1-Adamantanecarboxylic acid (synonym: 3-Adamantanecarboxylic acid) with phenol .

The Challenge: This reaction presents a specific kinetic mismatch. The adamantane cage imposes significant steric bulk (

The Solution: We recommend an Acyl Chloride Activation pathway as the "Gold Standard" for high-yield synthesis (>85%). A secondary Steglich Esterification protocol is provided for contexts requiring mild, neutral conditions.

Scientific Background & Strategic Analysis

Nomenclature Clarification

In unsubstituted adamantane (tricyclo[3.3.1.1

Reaction Thermodynamics & Kinetics

-

Steric Hindrance: The adamantyl group acts as a "molecular shield," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

-

Nucleophilicity: Phenol (

) is significantly less nucleophilic than methanol or ethanol. -

Activation Strategy: To overcome the energy barrier, the carboxylic acid must be converted into a highly electrophilic species.

-

Path A (Recommended): Conversion to 1-Adamantanecarbonyl chloride . The chloride leaving group creates a highly reactive carbonyl center susceptible to attack even by weak nucleophiles like phenol.

-

Path B (Alternative): Activation via O-acylisourea (Steglich), useful if acid-sensitive functional groups are present on the phenol ring.

-

Protocol 1: Acyl Chloride Activation (Gold Standard)

Objective: Synthesis of Phenyl 1-adamantanecarboxylate via Acid Chloride intermediate. Estimated Yield: 85–95% Scale: 10 mmol (scalable to kg).

Materials

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |

| 1-Adamantanecarboxylic Acid | 1.0 | 180.25 | 1.80 g | Substrate |

| Thionyl Chloride ( | 3.0 | 118.97 | 2.2 mL | Chlorinating Agent |

| Phenol | 1.1 | 94.11 | 1.04 g | Nucleophile |